

A Comparative Guide to FR181157 for Researchers

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Compound of Interest		
Compound Name:	FR181157	
Cat. No.:	B1674010	Get Quote

For scientists and professionals in drug development, the selection of high-quality research compounds is a critical factor in the success of their experiments. **FR181157**, a potent and orally active prostacyclin (PGI2) mimetic, is a valuable tool for studying the prostacyclin IP receptor. This guide provides a comparative overview of **FR181157** available from various suppliers, focusing on key data points to aid in making an informed purchasing decision.

Mechanism of Action and Applications

FR181157 functions as a selective agonist for the prostacyclin I (IP) receptor, a G-protein coupled receptor. The activation of the IP receptor by **FR181157** initiates a signaling cascade involving the Gs alpha subunit, which in turn stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2][3] This signaling pathway ultimately leads to the inhibition of platelet aggregation and promotes vasodilation.[2][3] Consequently, **FR181157** is widely used in research to investigate cardiovascular physiology, thrombosis, and inflammatory processes.

Comparative Data of FR181157 from Different Suppliers

Sourcing high-purity and well-characterized **FR181157** is crucial for obtaining reliable and reproducible experimental results. Below is a summary of publicly available data for **FR181157** from prominent chemical suppliers. Researchers are encouraged to request lot-specific certificates of analysis for the most accurate and up-to-date information.



Supplier	Purity	Biological Activity Data
MedChemExpress	Not explicitly stated on product page.	K _i : 54 nM (for IP receptor); IC ₅₀ : 60 nM (for anti-platelet aggregation)
Cayman Chemical	Data not publicly available on product page.	Data not publicly available on product page.
Tocris Bioscience	Typically >98% by HPLC (general statement, not product-specific).	Data not publicly available on product page.
Selleck Chemicals	Data not publicly available on product page.	Data not publicly available on product page.

Note: The information in this table is based on data that is publicly accessible on the suppliers' websites. For the most accurate and lot-specific data, it is imperative to contact the suppliers directly and request a certificate of analysis.

Experimental Protocols

To assist researchers in utilizing **FR181157**, a standard experimental protocol for an in vitro platelet aggregation assay is provided below.

In Vitro Platelet Aggregation Assay

This assay measures the ability of **FR181157** to inhibit platelet aggregation induced by an agonist like ADP.

Materials:

- Human platelet-rich plasma (PRP)
- Platelet-poor plasma (PPP)
- FR181157 (from supplier of choice)
- Adenosine diphosphate (ADP)



- · Saline solution
- Platelet aggregometer

Procedure:

- Preparation of Platelet-Rich Plasma (PRP):
 - Collect fresh human blood in tubes containing 3.2% sodium citrate.
 - Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
 - Carefully collect the upper PRP layer.
- Preparation of Platelet-Poor Plasma (PPP):
 - Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to pellet the remaining cells.
 - Collect the supernatant, which is the PPP. The PPP is used to set the 100% aggregation baseline in the aggregometer.
- Platelet Aggregation Assay:
 - Adjust the platelet count in the PRP to a standardized concentration using PPP.
 - Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a stir bar.
 - Add the desired concentration of FR181157 or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes).
 - Initiate platelet aggregation by adding a submaximal concentration of ADP.
 - Monitor the change in light transmittance for a set period (e.g., 5-10 minutes) using the aggregometer. The increase in light transmittance corresponds to platelet aggregation.
- Data Analysis:

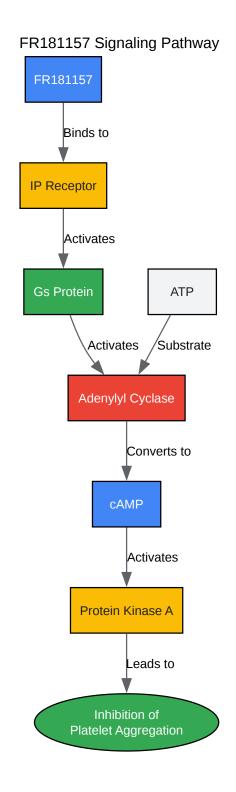


- Calculate the percentage of platelet aggregation inhibition by comparing the aggregation in the presence of FR181157 to the vehicle control.
- Determine the IC₅₀ value of **FR181157**, which is the concentration required to inhibit 50% of the ADP-induced platelet aggregation.

Visualizing the Signaling Pathway and Experimental Workflow

To further clarify the processes involved, the following diagrams illustrate the **FR181157** signaling pathway and a typical experimental workflow.



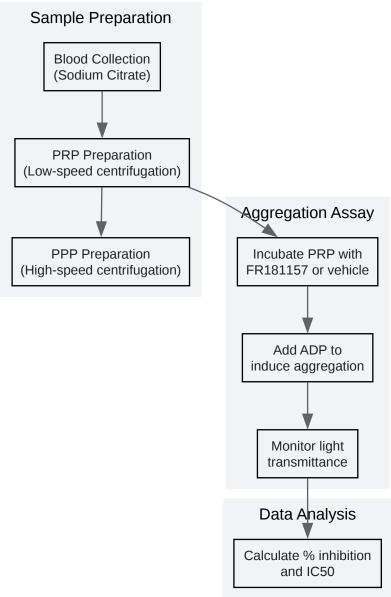


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Caption: The signaling cascade initiated by FR181157 binding to the IP receptor.



Platelet Aggregation Assay Workflow



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Caption: A streamlined workflow for the in vitro platelet aggregation assay.



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